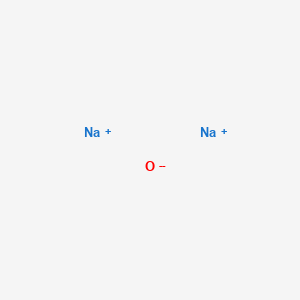
2,2'-Thiobis(4-nonylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Thiobis(4-nonylphenol), also known as TNPP, is a chemical compound that is commonly used as a stabilizer in the production of plastics and rubber. It is classified as an alkylphenol and is a member of the nonylphenol family. TNPP is widely used in various industries due to its excellent heat and light stability, and is also used as a surfactant in detergents and cleaning products. However, there have been concerns about the potential risks associated with its use, particularly in relation to its impact on human health and the environment.
Mecanismo De Acción
2,2'-Thiobis(4-nonylphenol) is thought to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. It has been shown to bind to estrogen receptors, which can lead to a range of effects, including changes in gene expression and alterations in reproductive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 2,2'-Thiobis(4-nonylphenol) can have a range of biochemical and physiological effects. These include changes in hormone levels, alterations in gene expression, and damage to the liver and other organs. 2,2'-Thiobis(4-nonylphenol) has also been linked to reproductive toxicity, with studies showing that it can affect fertility and reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-Thiobis(4-nonylphenol) is widely used in laboratory experiments due to its stability and ease of use. It is also relatively inexpensive, making it a popular choice for researchers. However, there are limitations to its use, particularly in relation to its potential impact on human health and the environment. Researchers must take care to handle 2,2'-Thiobis(4-nonylphenol) safely and dispose of it properly to minimize the risk of exposure.
Direcciones Futuras
There is still much to be learned about the potential risks associated with 2,2'-Thiobis(4-nonylphenol), and future research is needed to better understand its impact on human health and the environment. Some potential future directions for research include:
1. Further studies on the endocrine-disrupting effects of 2,2'-Thiobis(4-nonylphenol) and its impact on reproductive function.
2. Investigations into the potential carcinogenicity of 2,2'-Thiobis(4-nonylphenol) and its impact on human health.
3. Studies on the environmental impact of 2,2'-Thiobis(4-nonylphenol) and its potential toxicity to aquatic organisms.
4. Development of safer alternatives to 2,2'-Thiobis(4-nonylphenol) for use in the production of plastics and rubber.
In conclusion, 2,2'-Thiobis(4-nonylphenol) is a widely used chemical compound with a range of potential risks associated with its use. While it has many advantages in laboratory experiments, researchers must take care to handle it safely and dispose of it properly. Further research is needed to better understand its impact on human health and the environment, and to develop safer alternatives for use in industry.
Métodos De Síntesis
2,2'-Thiobis(4-nonylphenol) is synthesized through the reaction of nonylphenol with sulfur. The reaction takes place in the presence of a catalyst and is typically carried out under high temperature and pressure conditions. The resulting product is a yellowish liquid with a characteristic odor.
Aplicaciones Científicas De Investigación
2,2'-Thiobis(4-nonylphenol) has been extensively studied in scientific research due to its potential impact on human health and the environment. Studies have shown that 2,2'-Thiobis(4-nonylphenol) can have a range of effects, including endocrine disruption, reproductive toxicity, and carcinogenicity. 2,2'-Thiobis(4-nonylphenol) has also been found to have an impact on aquatic organisms, with studies showing that it can be toxic to fish and other aquatic life.
Propiedades
Número CAS |
1258-75-9 |
|---|---|
Nombre del producto |
2,2'-Thiobis(4-nonylphenol) |
Fórmula molecular |
C30H46O2S |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5-nonylphenyl)sulfanyl-4-nonylphenol |
InChI |
InChI=1S/C30H46O2S/c1-3-5-7-9-11-13-15-17-25-19-21-27(31)29(23-25)33-30-24-26(20-22-28(30)32)18-16-14-12-10-8-6-4-2/h19-24,31-32H,3-18H2,1-2H3 |
Clave InChI |
SGZMYCSMZPSIKX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCC)O |
Otros números CAS |
1258-75-9 |
Sinónimos |
2,2'-thiobis(4-nonylphenol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















